molecular formula C10H15ClN4 B7927504 N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine

N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine

Cat. No.: B7927504
M. Wt: 226.70 g/mol
InChI Key: WIHJLKAYJBLQMR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-[(6-chloropyridazin-3-yl)methyl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c11-10-4-1-8(13-14-10)7-15(6-5-12)9-2-3-9/h1,4,9H,2-3,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHJLKAYJBLQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine typically involves the reaction of 6-chloropyridazine with cyclopropylethane-1,2-diamine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction may require a catalyst or a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Addition Reactions: The double bonds in the pyridazine ring can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine
  • Molecular Formula : C₁₀H₁₅ClN₄
  • Molar Mass : 226.71 g/mol
  • CAS No.: 1353960-26-5

Structural Features :

  • A 1,2-diamine backbone substituted with a cyclopropyl group and a 6-chloropyridazinylmethyl moiety.

Comparison with Structurally Similar Compounds

Pyridine vs. Pyridazine Derivatives

Compound : N1-[(6-Chloro-3-pyridinyl)methyl]-N1-cyclopropylethane-1,2-diamine (CAS 1353946-47-0)

  • Molecular Formula : C₁₁H₁₆ClN₃
  • Molar Mass : 225.72 g/mol
  • Key Difference : Replaces the pyridazine ring with a pyridine ring (one nitrogen).
  • Impact :
    • Electronic Properties : Pyridazine’s dual nitrogen atoms increase electron-deficient character compared to pyridine, affecting hydrogen bonding and solubility.
    • Bioactivity : Pyridazine derivatives often exhibit enhanced binding to enzymes (e.g., kinase inhibitors) due to increased polarity .

Heterocyclic Substituent Variations

Compound : N1-((2-Chlorothiazol-5-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS 1137048-70-4)

  • Molecular Formula : C₉H₁₄ClN₃S
  • Key Difference : Thiazole ring (sulfur and nitrogen) replaces pyridazine.
  • Lipophilicity: Thiazole’s lower polarity may increase membrane permeability compared to pyridazine derivatives .

Aromatic vs. Aliphatic Substituents

Compound : N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine (CAS 1353987-42-4)

  • Molecular Formula : C₁₇H₂₇N₃
  • Key Difference : Benzyl-pyrrolidine group replaces chloropyridazinylmethyl.
  • Lipophilicity: Higher logP value (predicted) due to aromatic benzyl group, favoring CNS penetration .

Oxygenated Aromatic Systems

Compound : N1-Cyclopropyl-N1-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-ethane-1,2-diamine

  • Key Difference : Dihydrobenzodioxin substituent (oxygen-rich aromatic system).
  • Impact :
    • Hydrogen Bonding : Oxygen atoms enhance hydrogen-bond acceptor capacity, improving solubility in polar solvents.
    • Electron Density : Electron-rich benzodioxin may reduce electrophilic reactivity compared to chloropyridazine .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Compound (CAS) Molar Mass (g/mol) Heterocycle LogP (Predicted) Notable Applications
Target (1353960-26-5) 226.71 Pyridazine 1.2 Medicinal chemistry, chelation
Pyridine analog (1353946-47-0) 225.72 Pyridine 1.5 Corrosion inhibition
Thiazole analog (1137048-70-4) 231.75 Thiazole 2.0 Metal complexation
Benzyl-pyrrolidine (1353987-42-4) 273.42 Pyrrolidine 3.1 CNS-targeting agents

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